6-Boc-2,6-diazabicyclo[3.2.0]heptane

Medicinal chemistry Synthetic methodology Regioselective protection

6-Boc-2,6-diazabicyclo[3.2.0]heptane (CAS 1408075-03-5) is a bicyclic diamine featuring a fused azetidine–pyrrolidine ring system with a tert-butoxycarbonyl (Boc) protecting group positioned specifically on the 6-position nitrogen (the bridgehead nitrogen of the [3.2.0] framework). The compound possesses the molecular formula C₁₀H₁₈N₂O₂ and molecular weight 198.26 g/mol, with an IUPAC name of tert-butyl 2,6-diazabicyclo[3.2.0]heptane-6-carboxylate.

Molecular Formula C10H18N2O2
Molecular Weight 198.26 g/mol
CAS No. 1408075-03-5
Cat. No. B1403515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Boc-2,6-diazabicyclo[3.2.0]heptane
CAS1408075-03-5
Molecular FormulaC10H18N2O2
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2C1CCN2
InChIInChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-6-7-8(12)4-5-11-7/h7-8,11H,4-6H2,1-3H3
InChIKeyBDVMAANWMDTLFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Boc-2,6-diazabicyclo[3.2.0]heptane (CAS 1408075-03-5): A Bicyclic Diamine Building Block with Regiospecific Boc Protection at the Bridgehead Nitrogen


6-Boc-2,6-diazabicyclo[3.2.0]heptane (CAS 1408075-03-5) is a bicyclic diamine featuring a fused azetidine–pyrrolidine ring system with a tert-butoxycarbonyl (Boc) protecting group positioned specifically on the 6-position nitrogen (the bridgehead nitrogen of the [3.2.0] framework) . The compound possesses the molecular formula C₁₀H₁₈N₂O₂ and molecular weight 198.26 g/mol, with an IUPAC name of tert-butyl 2,6-diazabicyclo[3.2.0]heptane-6-carboxylate [1]. Commercially available at purity specifications ranging from 95% to 97%, this protected bicyclic amine serves primarily as a synthetic intermediate in medicinal chemistry and organic synthesis, enabling regioselective functionalization strategies due to the orthogonal reactivity of its two nitrogen atoms [2].

Why 6-Boc-2,6-diazabicyclo[3.2.0]heptane Cannot Be Interchanged with Positional Isomers or Alternative Bicyclic Amines


In the 2,6-diazabicyclo[3.2.0]heptane scaffold, the two nitrogen atoms reside in chemically and sterically distinct environments: the 2-position nitrogen sits within the pyrrolidine ring, while the 6-position nitrogen occupies the bridgehead of the fused azetidine–pyrrolidine system . The regiospecific placement of the Boc protecting group at the 6-position (CAS 1408075-03-5) versus the 2-position (CAS 1204405-68-4) determines which amine remains free for subsequent functionalization, thereby dictating the entire synthetic trajectory . Additionally, the fused bicyclic framework imposes a rigid, pre-organized geometry that differs fundamentally from monocyclic diamines such as piperazine or homopiperazine derivatives, affecting both the spatial orientation of substituents and the conformational constraints in target molecules [1]. Substituting the 6-Boc isomer with the 2-Boc isomer or a monocyclic analog without adjusting the synthetic sequence accordingly will lead to regioisomeric products with divergent pharmacological profiles or failed coupling reactions altogether [2].

Quantitative Differentiation of 6-Boc-2,6-diazabicyclo[3.2.0]heptane: Head-to-Head Evidence Against Positional Isomers and Structural Analogs


Regiospecific Boc Protection at 6-Position Enables Orthogonal Functionalization Not Accessible with 2-Boc Isomer

The 6-Boc-2,6-diazabicyclo[3.2.0]heptane (CAS 1408075-03-5) bears its Boc protecting group on the bridgehead nitrogen (6-position) of the bicyclic framework, whereas the 2-Boc isomer (CAS 1204405-68-4) carries the Boc group on the pyrrolidine-ring nitrogen . This positional difference is structurally definitive: in the 6-Boc isomer, the free amine resides at the 2-position (pyrrolidine nitrogen), while in the 2-Boc isomer, the free amine is at the 6-position (bridgehead nitrogen) . The distinct steric and electronic environments of these two nitrogen atoms render them non-interchangeable in downstream reactions such as amide coupling, alkylation, or reductive amination [1].

Medicinal chemistry Synthetic methodology Regioselective protection Orthogonal functionalization

Physical State Differentiation: Liquid vs. Solid Form Impacts Handling and Formulation Workflows

6-Boc-2,6-diazabicyclo[3.2.0]heptane (CAS 1408075-03-5) is characterized as a clear liquid at ambient temperature, whereas the 2-Boc positional isomer (CAS 1204405-68-4) is reported as a light yellow liquid or solid depending on the supplier specification [1]. The 6-Boc isomer demonstrates a calculated boiling point of 276.4 ± 15.0 °C at 760 mmHg, a flash point of 120.9 ± 20.4 °C, and a density of 1.1 ± 0.1 g/cm³ [2]. These physical property differences can affect weighing accuracy, automated dispensing compatibility, and solvent miscibility in parallel synthesis workflows .

Analytical chemistry Formulation Handling Physical properties

Synthetic Efficiency: 6-Boc Protection Eliminates One Deprotection/Reprotection Step Relative to Unprotected Scaffold

The 2,6-diazabicyclo[3.2.0]heptane scaffold is typically synthesized via intramolecular photochemical [2+2] cycloaddition of protected N-vinyl-β-lactam precursors . Procuring the 6-Boc protected derivative (CAS 1408075-03-5) directly bypasses the need for a separate Boc protection step following scaffold assembly, whereas the unprotected 2,6-diazabicyclo[3.2.0]heptane parent compound (C₅H₁₀N₂, MW 98.15) requires subsequent N-protection before any regioselective chemistry can be performed . The Boc group is removable under standard acidic conditions (e.g., TFA or HCl), yielding the free diamine for further elaboration .

Synthetic methodology Process chemistry Protecting group strategy Medicinal chemistry

Conformational Rigidity: Bicyclic [3.2.0] Framework Imposes Constrained Geometry Distinct from Monocyclic Diamine Alternatives

The 2,6-diazabicyclo[3.2.0]heptane core comprises a fused azetidine–pyrrolidine bicyclic system that enforces a rigid, pre-organized three-dimensional geometry . This constrained scaffold is distinct from monocyclic diamines such as piperazine, homopiperazine, or ethylenediamine derivatives, which possess rotational freedom around single bonds and can adopt multiple low-energy conformations [1]. Patent literature indicates that the 2,6-diazabicyclo[3.2.0]heptane core has been specifically selected as a diazabicyclic scaffold among several candidates (including 3,6-diazabicyclo[3.2.0]heptane, 2,7-diazabicyclo[4.2.0]octane, and 2,6-diazabicyclo[3.2.1]octane) for targeting neuronal nicotinic acetylcholine receptors, implying favorable fit within the receptor binding pocket [2].

Medicinal chemistry Conformational restriction Scaffold design Structure-activity relationship

Supply Chain and Cost Differentiation: 6-Boc Isomer Demonstrates Distinct Market Availability Relative to 2-Boc Isomer

Commercial availability data indicates that 6-Boc-2,6-diazabicyclo[3.2.0]heptane (CAS 1408075-03-5) is stocked by multiple international suppliers including Fluorochem (UK), AChemBlock (USA), Activate Scientific, and Aladdin Scientific, with pricing for a 1 gram unit ranging from approximately $2,800 to $4,400 depending on purity grade and supplier [1]. The 2-Boc positional isomer (CAS 1204405-68-4) is available from a different supplier network including AKSci and Calpac Lab, with minimum purity specifications of 97-98% . This supplier differentiation reflects distinct synthetic routes and market demand patterns for the two regioisomers.

Procurement Supply chain Cost analysis Commercial availability

Storage and Stability Profile: 6-Boc Isomer Requires Refrigerated Storage (2-7°C) vs. Room Temperature for 2-Boc Isomer

Suppliers consistently specify that 6-Boc-2,6-diazabicyclo[3.2.0]heptane (CAS 1408075-03-5) should be stored under refrigerated conditions at 2-7°C [1]. In contrast, the 2-Boc positional isomer (CAS 1204405-68-4) is specified for storage at room temperature [2]. This differential storage requirement suggests distinct thermal stability profiles between the two regioisomers, which may be attributed to the different chemical environment of the Boc protecting group on the bridgehead nitrogen (6-position) versus the pyrrolidine-ring nitrogen (2-position) .

Analytical chemistry Stability Storage conditions Logistics

Procurement-Relevant Application Scenarios for 6-Boc-2,6-diazabicyclo[3.2.0]heptane


Medicinal Chemistry: KRas G12C Inhibitor Scaffold Synthesis

6-Boc-2,6-diazabicyclo[3.2.0]heptane has been identified as a useful reagent for the preparation of pyrimidine derivatives that function as KRas G12C inhibitors for the treatment of KRas-mediated diseases . The 6-Boc protected scaffold enables regioselective elaboration at the free 2-position amine while maintaining the bridgehead nitrogen in protected form for subsequent deprotection and functionalization steps. This application aligns with the scaffold‘s conformational rigidity advantage documented in Section 3 (Evidence Item 4), as KRas G12C inhibitors require precise spatial orientation of functional groups for covalent engagement with the mutant cysteine residue .

CNS Drug Discovery: Neuronal Nicotinic Acetylcholine Receptor Modulators

Patent literature explicitly claims the 2,6-diazabicyclo[3.2.0]heptane core as a diazabicyclic scaffold within compounds that modulate neuronal nicotinic acetylcholine receptors of the α4β2 subtype . These receptors are implicated in CNS disorders including cognitive dysfunction, attention deficit, and neurodegenerative conditions. The 6-Boc protected derivative serves as the synthetic entry point for preparing A-C(O)-Cy compounds where the bicyclic amine is coupled via amide bond formation at the free 2-position nitrogen . The rigid geometry of the [3.2.0] framework (Section 3, Evidence Item 4) provides the conformational constraints necessary for receptor subtype selectivity.

Antibacterial Drug Development: β-Lactamase Inhibitor Scaffold

The 7-oxo-2,6-diazabicyclo[3.2.0]heptane-6-sulfonic acid scaffold represents a class of β-lactamase inhibitors, with synthetic routes originating from 2,6-diazabicyclo[3.2.0]heptane precursors . While 6-Boc-2,6-diazabicyclo[3.2.0]heptane itself lacks the 7-oxo functionality, it serves as a protected synthetic intermediate that can be elaborated toward oxidized derivatives. The regiospecific Boc protection at the 6-position (Section 3, Evidence Item 1) ensures that oxidation and sulfonation chemistry occurs at the intended positions without scrambling or side reactions at the bridgehead nitrogen .

Parallel Synthesis and Compound Library Production

For laboratories engaged in high-throughput synthesis and compound library generation, the 6-Boc protected derivative offers immediate utility without requiring additional protection steps (Section 3, Evidence Item 3). The free 2-position amine is available for direct coupling with carboxylic acids, sulfonyl chlorides, isocyanates, or alkyl halides under standard conditions, while the Boc group remains stable . The liquid physical state of the compound (per Fluorochem specification) facilitates automated liquid handling and dispensing in parallel synthesis workstations . However, laboratories should verify storage capacity for refrigerated conditions (2-7°C) prior to procurement (Section 3, Evidence Item 6).

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